Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)-
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Overview
Description
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- is a diterpenoid compound isolated from various species of the Euphorbia genus. This compound is known for its unique structure and significant biological activities, particularly its inhibitory effects on cancer stem cells .
Preparation Methods
The compound can be isolated from the roots of Euphorbia species, such as Euphorbia fischeriana and Euphorbia sieboldiana . The isolation process typically involves extraction with solvents like acetone, followed by chromatographic separation techniques. The structure of the compound is confirmed using spectroscopic methods such as NMR and MS .
Chemical Reactions Analysis
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- involves the inhibition of cancer stem cell proliferation and differentiation. It targets specific molecular pathways involved in cancer stem cell maintenance, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar compounds include other atisane-type diterpenoids such as antiquorin and 3-hydroxy-atis-16-ene-2,14-dione . These compounds share a similar framework but differ in their functional groups and biological activities. Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- is unique due to its specific inhibitory effects on cancer stem cells, which are not observed in all related compounds .
Properties
CAS No. |
136025-63-3 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4S,6S,9R,10S,12R)-6-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-7,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-6-5-14-18(2,3)17(23)13(21)10-19(14,4)15(20)7-12(11)8-16(20)22/h12,14-15,17,23H,1,5-10H2,2-4H3/t12-,14-,15+,17-,19-,20+/m1/s1 |
InChI Key |
DSGJNNDCMDMSTM-KKVGBOLFSA-N |
Isomeric SMILES |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3=O)C(=C)C4)(C)C)O |
Canonical SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CC(=O)C1O)C)CC4=O)C |
Origin of Product |
United States |
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